- Palladium catalyzed decarboxylative acylation of arylboronic acid with ethyl cyanoacetate as a new acylating agent: synthesis of alkyl aryl ketonesNew Journal of Chemistry, 2015, 39(11), 8763-8770,
Cas no 942-92-7 (Caprophenone)
N-hexanoyl benzene is a chemical substance with molecular formula c12h16o< Br>
Caprophenone structure
Caprophenone Properties
Names and Identifiers
-
- Hexanophenone
- n-Amyl phenyl ketone~Phenyl n-pentyl ketone
- Amyl phenyl ketone
- n-Hexanophenone
- n-Hexanophenoneneat
- 1-phenyl-1-hexanon
- 1-Phenyl-1-hexanone
- 1-phenyl-1-hexaphenone
- 1-phenyl-hexan-1-one
- CAPROPHENONE
- cyclobutylphenyl ketone
- Hexaphenone
- n-pentyl phenyl ketone
- pentyl phenyl ketone
- phenyl pentyl ketone
- 1-Benzoylpentane
- NSC 8480
- 1-phenylhexan-1-one
- 1-Hexanone, 1-phenyl-
- 4-ethylbutyrophenone
- MAHPVQDVMLWUAG-UHFFFAOYSA-N
- Hexanophenone, 98%
- Q63409590
- NSC8480
- n-Amylphenyl ketone
- n-Amyl phenyl ketone
- Hexanophenone, 99%
- HEXANO PHENONE
- Hexanophenone, >=99%
- 1-Phenyl-1-hexanone (ACI)
- Hexanophenone (6CI, 8CI)
- +Expand
-
- MFCD00009512
- MAHPVQDVMLWUAG-UHFFFAOYSA-N
- 1S/C12H16O/c1-2-3-5-10-12(13)11-8-6-4-7-9-11/h4,6-9H,2-3,5,10H2,1H3
- O=C(CCCCC)C1C=CC=CC=1
- 1908667
Computed Properties
- 176.12000
- 0
- 1
- 5
- 176.120115130 g/mol
- 13
- 145
- 0
- 0
- 0
- 0
- 0
- 1
- 3.5
- 2
- 0
- 17.1
- 176.25
Experimental Properties
- 3.44960
- 17.07000
- n20/D 1.5105(lit.)
- 265 °C(lit.)
- 25-26 °C (lit.)
- Fahrenheit: 235.4 ° f
Celsius: 113 ° c - Very slightly soluble (0.11 g/l) (25 º C),
- Not determined
- Not determined
- 0.958 g/mL at 25 °C(lit.)
Caprophenone Security Information
- GHS07
- 3
- S26-S37/39
- R36/37/38
- Xi
- NONH for all modes of transport
- H316-H320
- P264-P305+P351+P338+P337+P313-P332+P313
- warning
- 36/37/38
- Warning
- Yes
Caprophenone Customs Data
- 2914399090
-
China Customs Code:
2914399090Overview:
2914399090. Other aromatic ketones without other oxygen-containing groups. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
2914399090. other aromatic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
Caprophenone Price
Caprophenone Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Palladium diacetate , 2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine Solvents: 1,2-Dimethoxyethane , Trifluoromethanesulfonic acid , Water ; 12 h, 60 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Catalysts: Iron chloride (FeCl3) , [1,1,1-Trifluoro-N-[(trifluoromethyl)sulfonyl-κO]methanesulfonamidato-κO]silver Solvents: 1,4-Dioxane ; 30 min, rt
1.2 Reagents: Water ; rt; 60 h, 95 °C
1.2 Reagents: Water ; rt; 60 h, 95 °C
Reference
- Regioselective Hydration of Alkynes by Iron(III) Lewis/Bronsted CatalysisChemistry - A European Journal, 2012, 18(35), 11107-11114,
Synthetic Circuit 3
Reaction Conditions
1.1 Catalysts: Cobalt dibromide Solvents: Tetrahydrofuran , 1,4-Dioxane ; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
Reference
- Cobalt Bromide-Catalyzed Negishi-Type Cross-Coupling of AmidesOrganic Letters, 2022, 24(14), 2778-2782,
Synthetic Circuit 4
Reaction Conditions
1.1 Catalysts: Cesium carbonate , (OC-6-42)-Bromodicarbonyl[N,N′-(6-phenyl-1,3,5-triazine-2,4-diyl-κN3)bis[P,P-bis… Solvents: 2-Methyl-2-butanol ; 24 h, 140 °C
Reference
- Manganese(I)-Catalyzed Cross-Coupling of Ketones and Secondary Alcohols with Primary AlcoholsACS Omega, 2019, 4(6), 10741-10754,
Synthetic Circuit 5
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Water Catalysts: Tris(4-methoxyphenyl)phosphine , Palladium diacetate Solvents: Tetrahydrofuran
Reference
- Palladium-catalyzed synthesis of aryl ketones from boronic acids and carboxylic acids or anhydridesAngewandte Chemie, 2001, 40(18), 3458-3460,
Synthetic Circuit 7
Reaction Conditions
1.1 Catalysts: Ethyl 2-mercaptopropionate , 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile Solvents: Ethyl acetate ; 3 h, rt
Reference
- Photochemical Hydrogen Atom Transfer Catalysis for Dehydrogenation of Alcohols To Form CarbonylsOrganic Letters, 2023, 25(29), 5486-5491,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ; 30 min, 0 °C; 30 min, 0 °C
1.2 Solvents: Dichloromethane ; 0 °C; 0 °C → rt; 1 h, rt
1.3 Reagents: Water ; 0 °C
1.2 Solvents: Dichloromethane ; 0 °C; 0 °C → rt; 1 h, rt
1.3 Reagents: Water ; 0 °C
Reference
- Cathinone derivatives, pharmaceutical formulations, and methods, United States, , ,
Synthetic Circuit 9
Reaction Conditions
1.1 Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,3,5,7-cyclooctatetraene]dirhodium , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Tetrahydrofuran ; 10 min, rt
1.2 Catalysts: Cesium acetate ; 10 min, rt
1.3 Solvents: Tetrahydrofuran ; 15 h, 70 °C
1.2 Catalysts: Cesium acetate ; 10 min, rt
1.3 Solvents: Tetrahydrofuran ; 15 h, 70 °C
Reference
- Rhodium-Catalyzed Remote Isomerization of Alkenyl Alcohols to KetonesOrganic Letters, 2020, 22(4), 1265-1269,
Synthetic Circuit 10
Synthetic Circuit 11
Synthetic Circuit 12
Reaction Conditions
1.1 Catalysts: Palladium diacetate , Tris(2-methoxyphenyl)phosphine Solvents: Tetrahydrofuran , Water ; 16 h, 60 °C
1.2 Solvents: Dichloromethane
1.2 Solvents: Dichloromethane
Reference
- Palladium-catalyzed synthesis of aryl ketones from boronic acids and carboxylic acids activated in situ by pivalic anhydrideEuropean Journal of Organic Chemistry, 2002, (19), 3254-3267,
Synthetic Circuit 13
Reaction Conditions
1.1 Catalysts: Triphenylphosphine , 2920169-35-1 (reaction product with iron oxide) Solvents: 1,4-Dioxane ; 5 h, 50 °C
Reference
- Preparation and characterization of a magnetic catalyst for coupling reactionsJournal of Coordination Chemistry, 2023, 76(3-4), 467-478,
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: Morpholine , Diisobutylaluminum hydride Solvents: Tetrahydrofuran , Hexane ; 0 °C; 3 h, 0 °C
1.2 0 °C; 10 min, 0 °C
1.3 Solvents: Hexane ; 30 min, 0 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
1.2 0 °C; 10 min, 0 °C
1.3 Solvents: Hexane ; 30 min, 0 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
Reference
- An effective one-pot conversion of acid chlorides to aldehydes and ketonesTetrahedron Letters, 2013, 54(24), 3199-3203,
Synthetic Circuit 15
Reaction Conditions
1.1 Reagents: 2-Methyl-2-butene , Monosodium phosphate , Sodium chlorite Solvents: Methanol , Water ; rt; rt → 0 °C; 3 h, rt
Reference
- Oxidative deprotection of 1,3-dithiane group using NaClO2 and NaH2PO4 in aqueous methanolSynlett, 2004, (10), 1686-1690,
Synthetic Circuit 16
Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: Iridium, aqua[[2,2′-bipyridine]-6,6′(1H,1′H)-dionato(2-)-κN1,κN1′][(1,2,3,4,5-η)… Solvents: 2-Methyl-2-butanol ; 12 h, 125 °C
Reference
- Direct couplings of secondary alcohols with primary alkenyl alcohols to α-alkylated ketones via a tandem transfer hydrogenation/hydrogen autotransfer process catalyzed by a metal-ligand bifunctional iridium catalystJournal of Catalysis, 2022, 413, 365-373,
Synthetic Circuit 17
Synthetic Circuit 18
Reaction Conditions
1.1 Reagents: Sulfuric acid magnesium salt (1:1) , Oxygen Catalysts: Vanadyl sulfate , 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Water ; 120 h, 90 °C
Reference
- Vanadium-catalyzed green oxidation of benzylic alcohols in water under air atmosphereTetrahedron, 2014, 70(14), 2431-2438,
Synthetic Circuit 19
Reaction Conditions
1.1 Reagents: Oxygen , Dibutylchlorogermane Catalysts: Triethylborane Solvents: Tetrahydrofuran , Hexane ; 1 h, 0 °C → rt
Reference
- Synthetic radical reactions using dibutylchlorogermane and dibutylethoxygermane as radical mediatorsSynlett, 2005, (20), 3151-3153,
Synthetic Circuit 20
Reaction Conditions
1.1 Reagents: Sodium hydroxide Catalysts: Iridium, di-μ-chlorodichlorobis[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopen… Solvents: Toluene ; 17 h, 110 °C
Reference
- Direct β-Alkylation of Secondary Alcohols with Primary Alcohols Catalyzed by a CpIr ComplexOrganic Letters, 2005, 7(18), 4017-4019,
Caprophenone Raw materials
- 1-Phenyl-1-hexyne
- 2,6-Piperidinedione, 1-benzoyl-
- 1,3-Dithiane, 2-pentyl-2-phenyl-
- Hexanoic acid, 2-pyridinyl ester
- Hexanoic anhydride
- Benzenemethanol, α-(1E)-1-penten-1-yl-
- Zinc, bromopentyl-
- 1-Phenyl-1-hexanol
- phenyllithium
- 3-Buten-1-ol
- 2-Bromoacetophenone
- 1-Butanol
- Hexanoic acid,2-cyano-, ethyl ester
- 1-Hexanone, 6-bromo-1-phenyl-
- Phenylboronic acid
- Acetophenone
Caprophenone Preparation Products
Caprophenone Suppliers
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier
(CAS:942-92-7)
SFD1520
25KG,200KG,1000KG
99%
Wednesday, 11 December 2024 17:02
Caprophenone Related Literature
-
Javier Francos,Lucía Menéndez-Rodríguez,Eder Tomás-Mendivil,Pascale Crochet,Victorio Cadierno RSC Adv. 2016 6 39044
-
Yong-Kyun Sim,Hyejeong Lee,Jung-Woo Park,Dong-Su Kim,Chul-Ho Jun Chem. Commun. 2012 48 11787
-
3. 206. The decomposition of 1-phenylcyclohexyl peroxidesD. H. Hey,C. J. M. Stirling,Gareth H. Williams J. Chem. Soc. 1957 1054
-
4. Rhodium promoted isomerisation of allylic alkoxides: a new method for enolate anion formationLewis J. Gazzard,William B. Motherwell,David A. Sandham J. Chem. Soc. Perkin Trans. 1 1999 979
-
Md Yousuf,Tuluma Das,Susanta Adhikari New J. Chem. 2015 39 8763
-
Jin-Ming Zheng,Yi-Fei Li,Yi-Xiang Pan,Xiao-Dong Hu,Xiao-Xia Ye,Ren-Hao Li Green Chem. 2023 25 3016
-
Manly Callewaert,Jeff Op De Beeck,Katsuyuki Maeno,Sertan Sukas,Hugo Thienpont,Heidi Ottevaere,Han Gardeniers,Gert Desmet,Wim De Malsche Analyst 2014 139 618
-
Christoph R. Müller,María Pérez-Sánchez,Pablo Domínguez de María Org. Biomol. Chem. 2013 11 2000
-
Joselito P. Quirino,Faustino M. Tarongoy Green Chem. 2018 20 2486
-
10. The stereocontrolled Horner-Wittig reaction: synthesis of disubstituted alkenesAntony D. Buss,Stuart Warren J. Chem. Soc. Perkin Trans. 1 1985 2307
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- 1009-14-9(Valerophenone)
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- 51772-30-6(1-(m-Tolyl)propan-1-one)
Recommended suppliers
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(CAS:942-92-7)Caprophenone
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